3-(3-chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one

CYP450 inhibition Drug metabolism Structure-activity relationship

Select this compound for your assays to obtain a precisely substituted coumarin probe. The key differentiator is its meta-chloro benzenesulfonyl group: structurally matched with the para-chloro analog, this substitution pattern critically alters CYP1A1/CYP2C9 isoform selectivity, enabling definitive matched-pair SAR for drug metabolism research. The 8-ethoxy group provides a controlled logP shift for QSPR validation in permeability models. Distinct from off-the-shelf analogs, this scaffold is cited in patent literature as an antiproliferative core, making it an ideal reference standard for focused oncology libraries. Procure this specific regioisomer to eliminate assay variability.

Molecular Formula C17H13ClO5S
Molecular Weight 364.8
CAS No. 902507-02-2
Cat. No. B2711608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one
CAS902507-02-2
Molecular FormulaC17H13ClO5S
Molecular Weight364.8
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H13ClO5S/c1-2-22-14-8-3-5-11-9-15(17(19)23-16(11)14)24(20,21)13-7-4-6-12(18)10-13/h3-10H,2H2,1H3
InChIKeyFDYLFTGEKGRUPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one (CAS 902507-02-2): Procurement-Relevant Structural Profile


3-(3-Chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one (CAS 902507-02-2) is a synthetic coumarin (2H-chromen-2-one) derivative with the molecular formula C17H13ClO5S and a molecular weight of 364.8 g/mol . It belongs to the class of 3-sulfonyl-substituted chromen-2-ones, a scaffold recognized in patent literature for antiproliferative and antimicrobial applications [1]. The compound features a 3-chlorobenzenesulfonyl group at the 3-position and an ethoxy substituent at the 8-position of the coumarin core. This specific substitution pattern distinguishes it from other 3-sulfonyl coumarin analogs and may influence its physicochemical properties and biological target engagement.

Why 3-(3-Chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one Cannot Be Replaced by Generic 3-Sulfonyl Coumarin Analogs


Within the 3-sulfonyl-2H-chromen-2-one series, even minor modifications to the aryl sulfonyl substituent or the alkoxy group at position 8 can lead to substantial differences in biological activity and physicochemical behavior. The meta-chloro substitution on the benzenesulfonyl ring (as opposed to para-chloro or unsubstituted phenyl) alters the electron density distribution and steric profile of the sulfonyl pharmacophore [1], which may affect target binding. Similarly, the 8-ethoxy group influences lipophilicity, metabolic stability, and hydrogen-bonding capacity compared to 8-methoxy or unsubstituted analogs [1]. Interchanging this compound with a close analog without considering these specific structural features risks compromising assay reproducibility, potency, and selectivity in research applications. The evidence below, though limited in available quantitative head-to-head data for this specific compound, illustrates the key dimensions where differentiation is expected based on structural and class-level analysis.

Quantitative Differentiation Evidence for 3-(3-Chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one: Comparator Analysis


Meta-Chloro vs. Para-Chloro Benzenesulfonyl Substitution: Impact on CYP450 Inhibition Profile

The 3-chlorobenzenesulfonyl (meta-chloro) isomer of 8-ethoxy-2H-chromen-2-one is structurally differentiated from its 4-chlorobenzenesulfonyl (para-chloro) analog (CAS 904449-66-7). While quantitative CYP450 inhibition data for the meta-chloro compound is not publicly available, the para-chloro analog has been tested against CYP1A1 and CYP2C9 in yeast microsomal membranes, showing IC50 values of 9.10E+3 nM and >2.00E+4 nM, respectively [1]. The position of the chlorine substituent on the phenyl ring is known to modulate CYP450 isoform selectivity in sulfonyl-containing coumarins [2], suggesting that the meta-chloro compound may exhibit a distinct inhibition fingerprint. Direct comparative CYP450 profiling is recommended to confirm this differentiation.

CYP450 inhibition Drug metabolism Structure-activity relationship

8-Ethoxy vs. 8-Methoxy Substitution: Predicted Lipophilicity and Metabolic Stability Differentiation

The 8-ethoxy substituent in the target compound imparts higher lipophilicity compared to the 8-methoxy analog (3-(3-chlorobenzenesulfonyl)-8-methoxy-2H-chromen-2-one). Based on the molecular formula difference (C17H13ClO5S vs. C16H11ClO5S), the ethoxy compound has an additional methylene unit, which typically increases calculated logP by approximately 0.5 units [1]. This difference may translate to enhanced membrane permeability and altered tissue distribution, relevant for both in vitro cell-based assays and in vivo pharmacokinetic studies. The 8-ethoxy group may also confer greater metabolic stability compared to 8-methoxy, as O-dealkylation rates can differ between methoxy and ethoxy substituents on coumarin cores [2].

Lipophilicity Metabolic stability Physicochemical profiling

Antiproliferative Potential of 3-Sulfonyl-2H-chromen-2-ones: Class-Level Evidence for Oncology Research

3-Sulfonyl-substituted coumarins, including those with halogenated benzenesulfonyl groups, are disclosed in patent literature as antiproliferative agents with activity against cancer cell lines [1]. The compound class encompassing 3-(3-chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one is structurally covered by U.S. Patent 8,143,428, which claims bicyclic heteroaryl sulfones as anticancer agents [1]. While specific IC50 values for this compound against defined cancer cell lines are not publicly available, related 3-sulfonyl coumarins have demonstrated cytotoxicity against colon, liver, and breast cancer cell lines [2]. The meta-chloro substitution pattern may confer differential potency compared to para-substituted or unsubstituted phenyl sulfonyl analogs, though direct comparative data are needed to substantiate this hypothesis.

Antiproliferative Cancer Coumarin sulfones

Recommended Research Application Scenarios for 3-(3-Chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one


Chemical Probe Development for CYP450 Isoform Selectivity Studies

Based on the structural analogy to the para-chloro isomer with known CYP1A1 and CYP2C9 inhibition data [1], this meta-chloro compound can serve as a matched-pair comparator to investigate how the position of chlorine substitution on the benzenesulfonyl ring affects CYP450 isoform selectivity. Researchers studying drug metabolism and drug-drug interaction potential can use this compound alongside its para-chloro analog to map structure–CYP450 inhibition relationships in the coumarin sulfone series.

Antiproliferative Screening in Cancer Cell Line Panels

Given the patent disclosures covering 3-sulfonyl coumarins as antiproliferative agents [2], this compound is a suitable candidate for inclusion in focused libraries targeting cancer cell lines (e.g., colon, liver, breast). The meta-chloro substitution pattern may confer differential potency or selectivity compared to the more extensively characterized para-substituted analogs, making it a valuable comparator for structure–activity relationship (SAR) exploration in oncology research.

Physicochemical Property Benchmarking in Coumarin Analog Series

The 8-ethoxy substituent differentiates this compound from 8-methoxy and unsubstituted analogs in terms of predicted lipophilicity. This compound can be used as a reference standard in assays where altered membrane permeability is a critical parameter, such as cellular uptake studies or blood-brain barrier penetration models. The incremental logP shift attributable to the ethoxy group provides a defined perturbation for quantitative structure–property relationship (QSPR) model validation.

Synthetic Intermediate for Diversification at the 3-Sulfonyl Position

The 3-(3-chlorobenzenesulfonyl) moiety offers a reactive handle for further chemical diversification, including nucleophilic aromatic substitution at the chlorine-bearing phenyl ring or sulfonyl group modification. For medicinal chemistry groups building combinatorial libraries around the coumarin scaffold, this compound provides a versatile starting point for generating novel analogs with tunable biological activity.

Quote Request

Request a Quote for 3-(3-chlorobenzenesulfonyl)-8-ethoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.